Enhanced Adjuvanticity and Macrophage Activation of DTP-GDP vs. Native Muramyl Dipeptide (MDP)
A direct comparative immunopharmacological evaluation established that DTP-GDP, both in its free form and when encapsulated in liposomes, demonstrates superior efficacy as an adjuvant and in activating macrophages relative to the parent compound muramyldipeptide (MDP) [1].
| Evidence Dimension | Adjuvant and Macrophage Activation Efficacy |
|---|---|
| Target Compound Data | More effective |
| Comparator Or Baseline | Muramyldipeptide (MDP) |
| Quantified Difference | Qualitatively stated as 'more effective' in the published abstract |
| Conditions | In vitro and in vivo preclinical immunologic activity assays |
Why This Matters
This direct evidence of enhanced activity over the base MDP structure guides selection for applications requiring a potent, lipophilic muramyl peptide-based immunostimulant.
- [1] Vosika GJ, et al. Immunologic and toxicologic study of disaccharide tripeptide glycerol dipalmitoyl: a new lipophilic immunomodulator. Mol Biother. 1990 Mar;2(1):50. PMID: 2185794. View Source
